1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2-diphenylethan-1-one
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Description
The compound seems to be related to the family of pyrazoles, which are heterocyclic compounds containing a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .
Synthesis Analysis
Syntheses of two new multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been carried out by alkylation process of pyrazoles with poly(bromomethyl) using the t-BuOK/THF .
Molecular Structure Analysis
The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .
Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride, are available . It is a solid that should be stored under inert gas and is moisture sensitive .
Mechanism of Action
In a study, 12 new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives were designed and synthesized to investigate their cytotoxic effects . The in vitro cytotoxic activities of the compounds were evaluated against various cancer cell lines . Compound 5f was found to induce cell cycle arrest and may be effective in treating glioma .
Safety and Hazards
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2,2-diphenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-13-15(2)21(20-14)19(22)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHWFIRIQMURNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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